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Abstract

Galactosemia is an inborn error of carbohydrate metabolism. While classic galactosemia (Type
I) caused by GALT deficiency is well-characterized, other rarer forms exist. Type IV
galactosemia, a recently identified disorder, results from mutations in the GALM gene, which
encodes the enzyme galactose mutarotase.[1][2] This enzyme catalyzes the first step in the
Leloir pathway, the interconversion of 3-D-galactose to a-D-galactose.[3][4][5] Clinically, Type
IV galactosemia presents as a relatively mild phenotype, with early-onset cataracts being the
most consistent symptom, similar to Type Il galactosemia (galactokinase deficiency).[1][6][7]
Unlike classic galactosemia, severe neonatal complications like liver failure or sepsis are
typically absent.[8] Diagnosis is often initiated by newborn screening that reveals elevated
galactose levels with normal activity of other Leloir pathway enzymes, and is confirmed by
molecular analysis of the GALM gene.[2][9] This guide provides a comprehensive technical
overview of the GALM enzyme, the pathophysiology of Type IV galactosemia, known genetic
variants, detailed experimental protocols for diagnosis and research, and current therapeutic
approaches.

The Role of Galactose Mutarotase (GALM) in
Galactose Metabolism
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Galactose, primarily derived from lactose, is a critical carbohydrate that is metabolized into
glucose via the Leloir pathway.[10] This pathway involves a series of four key enzymatic
reactions.

1.1. The Leloir Pathway The entry of galactose into glycolysis requires its conversion to
glucose-1-phosphate.[10] This process is initiated by galactose mutarotase (GALM), an aldose
1-epimerase.[4][10] GALM catalyzes the reversible conversion of 3-D-galactose into its
anomer, a-D-galactose.[11] The a-form is the specific substrate for the subsequent enzyme,
galactokinase (GALK1), which phosphorylates it to galactose-1-phosphate (Gal-1-P).[10][12]
Gal-1-P is then converted to UDP-galactose by galactose-1-phosphate uridylyltransferase
(GALT). Finally, UDP-galactose-4-epimerase (GALE) converts UDP-galactose to UDP-glucose,
which can enter various metabolic pathways.[5] A deficiency in any of these enzymes leads to
a form of galactosemia.[2]

1.2. GALM Enzyme: Structure and Function The human GALM gene is located on
chromosome 2p22.1.[10] The enzyme, galactose mutarotase, is a monomeric protein primarily
composed of B-sheets.[1][13] Its catalytic mechanism involves a histidine residue (His 170)
acting as a catalytic acid and a glutamate residue (Glu 304) as a catalytic base.[1][4] These
residues facilitate the opening of the pyranose ring of D-galactose, allowing for the
interconversion between the a and 3 anomers.[14] By maintaining the equilibrium between the
two forms, GALM ensures a steady supply of a-D-galactose for the GALK1 enzyme, thereby
committing galactose to the Leloir pathway.[11]

Figure 1: Galactose Metabolism Pathways. The central Leloir pathway and an alternative
pathway activated during galactosemia.

Type IV Galactosemia: Clinical and Biochemical
Profile

Type IV galactosemia is an autosomal recessive disorder caused by biallelic pathogenic
variants in the GALM gene.[2][15] It is a relatively new and mild form of galactosemia.[7]

2.1. Clinical Manifestations The primary and most consistently reported clinical feature of
GALM deficiency is the development of bilateral cataracts in infancy or early childhood.[6][8]
This symptom arises from the accumulation of galactitol, a toxic alcohol produced from excess
galactose via the aldose reductase pathway.[6] Unlike classic galactosemia (Type I), patients
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with Type IV do not typically exhibit severe neonatal symptoms such as jaundice,
hepatomegaly, vomiting, or failure to thrive.[8][16] Long-term complications like intellectual
disability and primary ovarian insufficiency have not been reported, though more data on adult
patients are needed.[6]

2.2. Biochemical Findings Newborn screening often provides the first indication of GALM
deficiency. The key biochemical marker is a mild to moderate elevation of total blood galactose.
[6] However, the activity of GALT, GALK1, and GALE enzymes is normal, which distinguishes it

from Types |, I, and Ill galactosemia.[9]
Type IV
. Type ll
Parameter Galactosemia Type | (GALT) Type Il (GALE)
(GALK1)
(GALM)
o Gal-1-P
Deficient Galactose ] ) UDP-Gal-4-
Uridylyltransferas  Galactokinase )
Enzyme Mutarotase Epimerase
e
Blood Galactose Mildly Elevated Highly Elevated Highly Elevated Elevated
Normal to slightly )
Galactose-1-P Highly Elevated Normal Elevated
elevated
Neonatal toxicity, )
) ) Variable; from
] liver failure, )
Primary asymptomatic to
Cataracts[6][8] cataracts, long- Cataracts[17] )
Symptom severe systemic
term _
o illness[17]
complications[16]
_ Autosomal Autosomal Autosomal Autosomal
Inheritance ) ) ) )
Recessive[15] Recessive[18] Recessive[19] Recessive[19]

Table 1: Comparison of Different Types of Galactosemia.

Known GALM Gene Mutations

Several pathogenic variants in the GALM gene have been identified that lead to Type IV
galactosemia. These mutations include nonsense, frameshift, and missense variants that result
in reduced or absent enzyme activity, often due to protein instability.[15]
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Variant Type Consequence Reference

Premature termination
p.Arg82 Nonsense codon, unstable [15]

protein

Premature termination
p.lle99Leufs46 Frameshift codon, unstable [15]
protein

Premature termination

p.Trp311* Nonsense codon, unstable [15]
protein
p.Gly142Arg Missense Unstable protein [15]
p.Arg267Gly Missense Unstable protein [15]
) Associated with
p.Gly277Arg Missense [7]
cataracts

Table 2: Summary of Reported Pathogenic GALM Variants.

Experimental Protocols

Accurate diagnosis and research into Type IV galactosemia rely on precise molecular and
biochemical methods.

4.1. Diagnostic Workflow The diagnostic process typically begins with an abnormal newborn
screen and proceeds to definitive genetic testing.
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Figure 2: Diagnostic workflow for Type IV Galactosemia.

4.2. Molecular Genetic Testing Protocol: GALM Gene Sequencing

Objective: To identify pathogenic variants in the GALM gene.
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Methodology:

o Sample Collection: Collect a whole blood sample (3-5 mL) in an EDTA tube. Buccal swabs or
saliva can be used as alternative sources of genomic DNA.[20]

o DNA Extraction: Isolate genomic DNA from the collected sample using a commercially
available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit) following the manufacturer's protocol.
Assess DNA guantity and purity using a spectrophotometer (e.g., NanoDrop).

» Primer Design and PCR Amplification: Design primers to amplify all coding exons and
adjacent intron-exon boundaries of the GALM gene (RefSeq: NM_138801). Perform
Polymerase Chain Reaction (PCR) using a high-fidelity DNA polymerase to generate
amplicons for sequencing.

e Sequencing:

o Sanger Sequencing: Purify PCR products and sequence them using a capillary
sequencing platform (e.g., Applied Biosystems 3730xl). This method is used to confirm
specific variants or for single-gene analysis.[21]

o Next-Generation Sequencing (NGS): For broader analysis, use a targeted gene panel that
includes GALM or whole-exome sequencing.[20][22] Prepare a sequencing library from
the genomic DNA and sequence on a platform like an Illumina MiSeq or NovaSeq.

o Data Analysis: Align sequencing reads to the human reference genome. Perform variant
calling to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
Annotate variants using databases such as ClinVar, HGMD, and gnomAD. Classify variants
according to ACMG/AMP guidelines (pathogenic, likely pathogenic, VUS, likely benign,
benign).

o Deletion/Duplication Analysis: If sequencing does not yield two pathogenic variants in a
patient with a strong clinical presentation, perform deletion/duplication analysis using
methods like Multiplex Ligation-dependent Probe Amplification (MLPA) or NGS-based copy
number variation (CNV) analysis to detect larger structural variants.[21]

4.3. Biochemical Assay Protocol: GALM Enzyme Activity (Representative Method)
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Objective: To measure the functional activity of the GALM enzyme in patient-derived cells (e.g.,
fibroblasts, lymphocytes).

Principle: This is a coupled enzyme assay. GALM converts 3-D-galactose to a-D-galactose.
The production of a-D-galactose is then measured by coupling it to the GALK1 reaction, which
consumes ATP. The depletion of ATP can be monitored using a luciferase-based
bioluminescence assay (e.g., Promega Kinase-Glo®). Lower GALM activity will result in a
slower rate of ATP depletion.

Methodology:

e Lysate Preparation: Culture patient-derived fibroblasts or isolate lymphocytes. Lyse the cells
in a suitable buffer (e.g., hypotonic lysis buffer with protease inhibitors) on ice. Centrifuge to
pellet cell debris and collect the supernatant containing the cytosolic proteins, including
GALM. Determine the total protein concentration of the lysate using a Bradford or BCA
assay.

o Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCI, pH 7.4, 10
mM MgClz, 1 mM DTT). For each reaction, prepare a master mix containing:

o Reaction Buffer

o [-D-galactose (substrate for GALM)

o ATP (substrate for GALK1)

o Recombinant human GALK1 enzyme
o Assay Procedure:

o Pipette the reaction master mix into wells of a 96-well opaque plate suitable for
luminescence readings.

o Add a standardized amount of cell lysate (e.g., 20 ug of total protein) to each well to
initiate the reaction. Include a negative control (lysate from a confirmed GALM-deficient
patient or heat-inactivated lysate) and a positive control (lysate from a healthy individual).
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o Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

 Signal Detection:

[e]

Remove the plate from the incubator and allow it to equilibrate to room temperature.

o

Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions.
This reagent lyses the cells (if not already lysed) and contains luciferase and luciferin to
measure the remaining ATP.

[e]

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

o

Measure luminescence using a plate-reading luminometer.

o Data Analysis: The luminescent signal is inversely proportional to the combined
GALM/GALKT1 activity. Calculate the rate of ATP consumption by comparing the signal in
sample wells to a standard curve. Express GALM activity as a percentage of the activity
measured in the healthy control lysate.

Therapeutic Strategies and Management

5.1. Current Standard of Care The primary treatment for Type IV galactosemia is the
implementation of a galactose-restricted diet.[9][15] This involves eliminating milk and dairy
products, which are the main sources of lactose.[23] For infants, a soy-based or other
galactose-free formula is required.[9] Given the mild phenotype and variability in clinical
presentation, the stringency and duration of the diet may be assessed on a case-by-case
basis.[15][23] Early dietary intervention is crucial for preventing or resolving cataracts.[6]

5.2. Future and Investigational Therapies While dietary management is effective for the acute
symptoms of galactosemias, research into novel therapies is ongoing, particularly for the more
severe forms of the disease. These approaches could potentially be adapted for GALM
deficiency if long-term complications become apparent.

e Pharmacological Chaperones: Small molecules designed to bind to misfolded mutant
enzymes and restore their proper conformation and function. This approach could be
beneficial for missense mutations that cause protein instability.[24]
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e Gene Therapy: Aims to restore enzyme activity by introducing a functional copy of the
deficient gene (e.g., GALM) using viral vectors, such as adeno-associated viruses (AAVS).
[23]

o mMRNA Therapy: Involves administering synthetic mMRNA encoding the functional enzyme,
allowing the patient's cells to transiently produce the correct protein.[25]

While animal models have been developed for classic galactosemia, specific models for GALM
deficiency are needed to test the efficacy and safety of these advanced therapeutic strategies.
[26][27]

Conclusion

Type IV galactosemia, caused by mutations in the GALM gene, is a distinct clinical entity
characterized by a mild phenotype dominated by cataracts. Its discovery has expanded the
understanding of galactose metabolism disorders and highlights the importance of
comprehensive genetic analysis when newborn screening reveals hypergalactosemia with
normal GALT, GALK1, and GALE activity. For researchers and drug developers, the unstable
nature of many mutant GALM proteins suggests that strategies like pharmacological
chaperones could be a promising avenue for future therapeutic development. Further long-term
studies of affected individuals are necessary to fully delineate the clinical spectrum of this rare
disorder.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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